2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol
Description
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol (CAS: 918340-61-1, Molecular Formula: C₁₃H₁₀ClN₃O) is a heterocyclic compound featuring a pyrrolo-pyrimidine scaffold fused with a chlorophenol moiety. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for applications in medicinal chemistry and materials science. The phenol group enhances solubility in polar solvents, while the pyrrolo-pyrimidine core provides a planar structure conducive to π-π interactions, which are critical in biological target binding .
Properties
CAS No. |
918340-61-1 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-chloro-5-(pyrrolo[1,2-c]pyrimidin-1-ylamino)phenol |
InChI |
InChI=1S/C13H10ClN3O/c14-11-4-3-9(8-12(11)18)16-13-15-6-5-10-2-1-7-17(10)13/h1-8,18H,(H,15,16) |
InChI Key |
BVRNHWHKTWTXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C=CN=C2NC3=CC(=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol typically involves the reaction of 2-chlorophenol with pyrrolo[1,2-c]pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol is a heterocyclic compound featuring a chloro group, a phenolic hydroxyl group, and a pyrrolo[1,2-c]pyrimidin-1-yl moiety. Pyrrolopyrimidine derivatives are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Chemical Properties and Reactivity
The presence of the chloro substituent in 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol makes it prone to nucleophilic substitution reactions. The phenolic hydroxyl group can also participate in reactions that modify the compound’s structure, potentially enhancing its biological activity or solubility.
Mechanism of Action
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol interacts with specific molecular targets, such as CDK2, to prevent its interaction with cyclin A2. This inhibition disrupts the cell cycle and suppresses tumor cell proliferation.
Comparison with Similar Compounds
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol is unique due to its structural configuration, which gives it distinct biological activities. It has demonstrated superior cytotoxic activities against certain cancer cell lines and significant inhibitory activity against CDK2/cyclin A2 compared to similar compounds. Examples of similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Thioglycoside derivatives
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the suppression of tumor cell proliferation . The compound may also interact with other molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related heterocycles, including:
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Features |
|---|---|---|---|
| 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol | 918340-61-1 | C₁₃H₁₀ClN₃O | Pyrrolo-pyrimidine, chloro, phenol |
| 2-Chloro-5-(furo[2,3-d]pyrimidin-4-ylamino)phenol | 918340-57-5 | C₁₂H₈ClN₃O₂ | Furo-pyrimidine, chloro, phenol |
| 5-Chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine | 76044-38-7 | C₁₁H₇ClN₄ | Triazolo-pyrimidine, chloro, phenyl |
Key Observations:
Heterocyclic Core Differences: The pyrrolo-pyrimidine system in the target compound contrasts with the furo-pyrimidine in CAS 918340-57-3. The triazolo-pyrimidine core in CAS 76044-38-7 introduces a triazole ring, increasing nitrogen content and rigidity, which may improve metabolic stability but reduce solubility .
Substituent Effects: The phenol group in the target compound and its furo analog provides hydrogen-bonding capability, enhancing solubility in aqueous media compared to the phenyl group in the triazolo derivative. The chlorine atom at position 2 in all compounds contributes to electron-withdrawing effects, stabilizing the aromatic system and influencing electrophilic substitution patterns .
Biological Activity
2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the class of pyrrolopyrimidine derivatives, which have garnered attention in medicinal chemistry due to their potential therapeutic properties. The unique structural features of this compound, including the chloro group and the pyrrolo-pyrimidine moiety, contribute to its pharmacological profile.
The molecular formula for 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol is C₁₃H₁₀ClN₃O, and it has a molecular weight of 253.69 g/mol. The compound exhibits significant chemical reactivity, primarily through nucleophilic substitution reactions due to the presence of the chloro substituent. The phenolic hydroxyl group can also participate in various reactions, enhancing its biological activity and solubility .
Biological Activity
Research indicates that 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol exhibits various biological activities:
- Antitumor Activity : Similar compounds have shown potent antitumor effects by inhibiting key enzymes involved in purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase). This inhibition is crucial for the proliferation of cancer cells .
- Selective Transport Mechanisms : The compound's efficacy may be attributed to selective transport mechanisms via folate receptors (FRs) and proton-coupled folate transporters (PCFT), which enhance cellular uptake .
Case Studies
Several studies have highlighted the antitumor potential of pyrrolopyrimidine derivatives:
- Study on Antifolate Inhibitors : A series of pyrrolo[2,3-d]pyrimidines demonstrated selective cytotoxicity against human tumor cells expressing FRs. The analogs exhibited significant inhibition of cell growth and induced apoptosis in cancer cell lines .
- In Vivo Efficacy : In SCID mice with KB tumors, compounds structurally related to 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol showed remarkable antitumor activity, with some achieving complete remission in advanced-stage tumors .
The mechanism of action for 2-Chloro-5-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]phenol involves:
- Inhibition of Enzymatic Activity : By targeting key enzymes in nucleotide biosynthesis pathways, the compound disrupts cellular proliferation.
- Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis by altering cell cycle dynamics and promoting DNA damage .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
